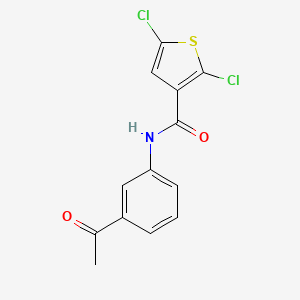

N-(3-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide

Description

N-(3-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with two chlorine atoms at the 2- and 5-positions and a carboxamide group at the 3-position. The carboxamide moiety is further linked to a 3-acetylphenyl group. The compound’s reactivity and properties are influenced by the electron-withdrawing chlorine atoms and the acetyl group, which may modulate solubility and electronic interactions.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2S/c1-7(17)8-3-2-4-9(5-8)16-13(18)10-6-11(14)19-12(10)15/h2-6H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSFVGNKPKTVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(SC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Significance

The target molecule integrates a 2,5-dichlorothiophene core substituted at the 3-position with a carboxamide group, which is further functionalized with a 3-acetylphenyl moiety. This architecture confers unique electronic properties due to the electron-withdrawing chlorine atoms and the resonance effects of the acetyl group, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitors and anti-inflammatory agents.

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

The most widely reported route involves the condensation of 2,5-dichlorothiophene-3-carboxylic acid with 3-acetylaniline via an activated intermediate.

Acid Chloride Intermediate

Synthesis of 2,5-Dichlorothiophene-3-Carbonyl Chloride :

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane under reflux. Catalytic dimethylformamide (DMF) accelerates the reaction.

$$

\text{C}4\text{HCl}2\text{S}(\text{COOH}) + \text{SOCl}2 \rightarrow \text{C}4\text{HCl}2\text{S}(\text{COCl}) + \text{SO}2 + \text{HCl}

$$

The acid chloride is isolated via vacuum distillation or used in situ.Amide Formation :

The acid chloride is reacted with 3-acetylaniline in the presence of a base (e.g., triethylamine or pyridine) to scavenge HCl. Solvents such as tetrahydrofuran (THF) or ethyl acetate are employed at 0–25°C:

$$

\text{C}4\text{HCl}2\text{S}(\text{COCl}) + \text{C}6\text{H}5\text{NH}2(\text{COCH}3) \rightarrow \text{C}{11}\text{H}8\text{Cl}2\text{NO}2\text{S} + \text{HCl}

$$

Yields typically range from 65% to 78%, with purity confirmed by HPLC (>95%).

Coupling Reagent-Mediated Synthesis

Direct coupling of the carboxylic acid and amine using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or N,N'-dicyclohexylcarbodiimide (DCC) improves atom economy. For example:

- HATU Method :

A mixture of 2,5-dichlorothiophene-3-carboxylic acid (1 equiv), 3-acetylaniline (1.2 equiv), HATU (1.5 equiv), and N,N-diisopropylethylamine (DIPEA; 3 equiv) in DMF is stirred at room temperature for 12 h. The product precipitates upon addition of ice water, yielding 70–85% after recrystallization from ethanol.

Alternative Pathways via Thiophene Functionalization

Bromoacetylation and Nucleophilic Substitution

A patent-derived approach (WO1999021845A2) utilizes 2-bromoacetyl-3,5-dichlorothiophene as a key intermediate:

- Bromination :

2,5-Dichlorothiophene-3-acetyl chloride is treated with bromine in acetic acid at 90°C to yield the α-bromo derivative. - Reaction with 3-Acetylaniline :

The bromoacetyl intermediate undergoes nucleophilic substitution with 3-acetylaniline in the presence of potassium carbonate, yielding the target amide in 60–72% yield.

Analytical Characterization

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Acid Chloride | 65–78 | >95 | 6–8 h | Scalability |

| HATU Coupling | 70–85 | >98 | 12 h | Mild conditions |

| Microwave-Assisted | 88 | >99 | 0.25 h | Rapid synthesis |

| Bromoacetylation Pathway | 60–72 | 90–95 | 24 h | Versatility for derivatives |

Challenges and Optimization Strategies

- Solubility Issues : The acetyl group introduces hydrophobicity, necessitating polar aprotic solvents (DMF, DMSO) for homogeneity.

- Byproduct Formation : Over-bromination in the bromoacetylation method is mitigated by stoichiometric bromine and temperature control.

- Purification : Flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) or recrystallization (ethanol/water) ensures high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The dichlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiophenes.

Scientific Research Applications

N-(3-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in drug development.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The provided evidence highlights two compounds with partial structural similarities:

Key Observations :

- Core Heterocycle : The target compound’s thiophene ring differs from 3-chloro-N-phenyl-phthalimide’s phthalimide core. Thiophene’s aromaticity and smaller ring size may enhance electronic delocalization compared to the larger, more rigid phthalimide system .

- This contrasts with the single chlorine in 3-chloro-N-phenyl-phthalimide, which primarily serves as a leaving group in polyimide synthesis . The 3-acetylphenyl group in the target compound introduces steric bulk and hydrogen-bonding capacity, distinguishing it from N-(3-acetylphenyl)acetamide, where the acetyl group is directly attached to the acetamide nitrogen .

Physicochemical Properties

- Solubility : The acetyl group in the target compound may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to the less polar 3-chloro-N-phenyl-phthalimide.

- Thermal Stability : The phthalimide derivative’s rigid structure likely grants higher thermal stability (relevant for polyimide applications) than the thiophene-based target compound .

Biological Activity

N-(3-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the formation of the thiophene ring and subsequent functionalization. The compound can be synthesized through various methods, including Suzuki cross-coupling reactions and other condensation techniques.

1. Spasmolytic Activity

Recent studies have highlighted the spasmolytic activity of thiophene derivatives, including this compound. This activity is characterized by the compound's ability to relax smooth muscle contractions induced by high potassium levels (High-K+), which is indicative of calcium channel blocking properties.

Table 1: EC50 Values for Spasmolytic Activity

| Compound | EC50 (µM) | 95% CI |

|---|---|---|

| This compound | TBD | TBD |

| Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 1.26 | (0.64–2.67) |

| Other Thiophene Derivatives | Varies | Varies |

The EC50 value represents the concentration at which the compound exhibits half-maximal effect on muscle relaxation. Lower EC50 values indicate higher potency.

The spasmolytic effect observed with thiophene derivatives is primarily attributed to their interaction with calcium channels. By blocking these channels, the compounds prevent calcium influx into smooth muscle cells, leading to relaxation.

Study 1: Evaluation of Spasmolytic Effects

In a controlled study using isolated rat duodenum, various thiophene derivatives were tested for their spasmolytic effects. The results demonstrated that compounds with structural modifications similar to this compound exhibited significant relaxation of High-K+ induced contractions.

Table 2: Summary of Study Results

| Compound Tested | Relaxation Effect (%) | Remarks |

|---|---|---|

| This compound | TBD | Further studies needed |

| Other Thiophene Derivatives | High | Confirmed calcium channel blockade |

This study underscores the need for further investigation into the specific mechanisms and therapeutic potential of this compound.

Computational Studies

Density Functional Theory (DFT) calculations have been employed to analyze the electronic properties and reactivity of this compound. These calculations provide insights into the compound's stability and potential interactions with biological targets.

Table 3: DFT Calculated Properties

| Property | Value |

|---|---|

| HOMO Energy (eV) | TBD |

| LUMO Energy (eV) | TBD |

| Energy Gap (ΔE) | TBD |

| Polarizability (α) | TBD |

| Hyperpolarizability (β) | TBD |

These electronic properties can correlate with biological activity, suggesting that modifications to the structure may enhance or diminish efficacy.

Q & A

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide in laboratory settings?

The synthesis typically involves coupling 2,5-dichlorothiophene-3-carboxylic acid derivatives with 3-acetylaniline under controlled conditions. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or EDCl with DMAP to form the active ester.

- Amide bond formation : React the activated acid with 3-acetylaniline in anhydrous DMF or THF at 0–25°C, monitored by TLC.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. Reaction yield optimization requires precise temperature control and inert atmospheres to prevent hydrolysis of the acetyl group .

Q. How can researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., acetyl resonance at δ ~2.5 ppm for CH; thiophene protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~340.97 Da) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. What structural features influence the compound’s reactivity and stability?

- Electron-withdrawing groups : The 2,5-dichlorothiophene moiety increases electrophilicity, enhancing susceptibility to nucleophilic substitution.

- Acetylphenyl group : The acetyl group (electron-withdrawing) may stabilize intermediates during reactions but is prone to hydrolysis under acidic/basic conditions.

- Amide linkage : Hydrogen bonding potential affects solubility in polar solvents (e.g., DMSO) and stability in aqueous media .

Q. What safety protocols are critical for handling this compound?

- PPE : Nitrile gloves, lab coats, and ANSI Z87.1-certified goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols.

- Storage : In airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can synthesis be optimized for higher yields in scaled-up reactions?

- Solvent screening : Test polar aprotic solvents (e.g., DMF vs. THF) to improve reagent solubility.

- Catalyst optimization : Evaluate Pd-based catalysts for Suzuki-Miyaura cross-coupling if introducing aryl halides.

- In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real time .

Q. What computational methods predict the compound’s interactions with biological targets?

- Docking studies : Use AutoDock Vina with protein structures (e.g., kinase domains) to map binding affinities.

- DFT calculations : Analyze electron density maps (Gaussian 16) to identify reactive sites for derivatization.

- MD simulations : CHARMM force fields to model stability in lipid bilayers for membrane permeability studies .

Q. How can discrepancies in reported biological activities be resolved?

- Dose-response validation : Replicate assays (e.g., IC in cancer cell lines) across multiple labs to rule out batch variability.

- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .

- Epigenetic factors : Assess cell culture conditions (e.g., hypoxia) that may modulate target expression .

Q. What strategies assess the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72h, followed by HPLC analysis.

- Plasma stability : Exposure to human plasma (37°C, 1h) to evaluate esterase-mediated hydrolysis of the acetyl group.

- Light sensitivity : UV-vis spectroscopy pre/post UV exposure to detect photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.